N-(4-氨基-2-甲氧苯基)环丁烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide is a compound that can be associated with the field of organic chemistry, particularly in the context of carboxamide derivatives. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, structure, and properties, which can provide insights into the analysis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide.

Synthesis Analysis

The synthesis of related carboxamide compounds involves the use of bidentate directing groups and palladium-catalyzed C-H activation/functionalization. For instance, 4-amino-2,1,3-benzothiadiazole (ABTD) has been reported as a new bidentate directing group for the Pd(II)-catalyzed arylation and oxygenation of various carboxamide systems, including cyclobutanecarboxamide derivatives . This suggests that a similar approach could potentially be applied to the synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, utilizing Pd(II) catalysis and appropriate directing groups to achieve the desired arylation at the cyclobutanecarboxamide core.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is often confirmed using X-ray crystallography. For example, the paper on the synthesis and crystal structure of a molecule with antiproliferative activity provides the crystal structure of a related compound, which could offer insights into the potential molecular geometry and intermolecular interactions of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide . Additionally, the regio- and stereoselectivity observed in the Pd(II)-catalyzed arylation of carboxamides can be ascertained from X-ray structures, which would be relevant for understanding the molecular structure of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide .

Chemical Reactions Analysis

The chemical reactivity of carboxamide derivatives can be influenced by the presence of substituents on the aromatic ring and the nature of the carboxamide moiety. The papers do not directly address the chemical reactions of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, but they do provide examples of reactions involving similar compounds, such as arylation, acetoxylation, and benzylation, which are facilitated by Pd(II) catalysis and the use of directing groups . These reactions are crucial for the functionalization of the carboxamide core and could be relevant to the chemical reactivity of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as polymorphism, thermal stability, and spectroscopic characteristics, are important for their characterization and potential applications. The paper on TKS159, a related compound, discusses the preparation and characterization of two polymorphs with different thermal and spectroscopic properties . This information can be useful for predicting the behavior of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide under various conditions and for understanding its stability and potential polymorphic forms.

科学研究应用

合成与表征

N-(4-氨基-2-甲氧苯基)环丁烷甲酰胺参与各种合成和表征研究。例如,Hassan 等人(2014 年)合成了新的 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,其中包括用于针对艾利希腹水癌细胞的细胞毒性活性评估的类似化合物 (Hassan 等人,2014 年)。此外,Lu 等人(2021 年)合成并确定了一种具有类似组成的分子的晶体结构,揭示了其对癌细胞系的抗增殖活性 (Lu 等人,2021 年)。

抗菌活性

Bhattacharjee 等人(2012 年)探讨了某些噻吩衍生物的抗菌活性,包括类似于 N-(4-氨基-2-甲氧苯基)环丁烷甲酰胺的化合物,突出了它们在对抗细菌和真菌感染中的潜力 (Bhattacharjee 等人,2012 年)。

电化学应用

Sun 等人(2016 年)报道了含有双(二苯胺基)-芴单元的电活性聚酰胺,其中使用了类似的化合物。这些聚酰胺表现出优异的溶解性、热稳定性和电致变色特性 (Sun 等人,2016 年)。

神经学研究

在神经学研究中,Kepe 等人(2006 年)在 PET 成像中利用了一种类似的化合物来量化阿尔茨海默病患者的血清素 1A 受体密度,证明了该化合物在神经诊断中的相关性 (Kepe 等人,2006 年)。

缓蚀

Abu-Rayyan 等人(2022 年)研究了丙烯酰胺衍生物,包括在结构上类似于 N-(4-氨基-2-甲氧苯基)环丁烷甲酰胺的化合物,以了解它们在硝酸溶液中的缓蚀剂功效,表明在材料科学中具有潜在应用 (Abu-Rayyan 等人,2022 年)。

安全和危害

The safety data sheet for “N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide” suggests that it is used for research and development3. However, specific safety and hazard information is not available.

未来方向

The future directions for “N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide” are not clear from the available information. However, it is used for research and development3, suggesting that it may have potential applications in various fields.

Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.

属性

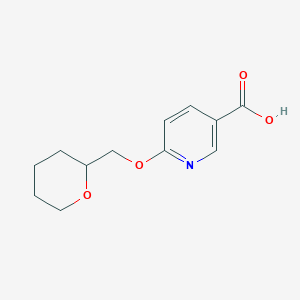

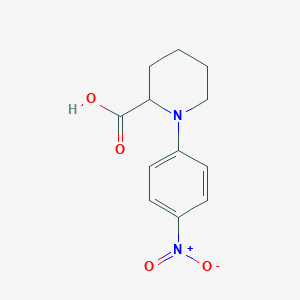

IUPAC Name |

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-7-9(13)5-6-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZAZMNYJBDQSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)